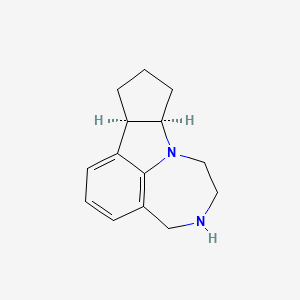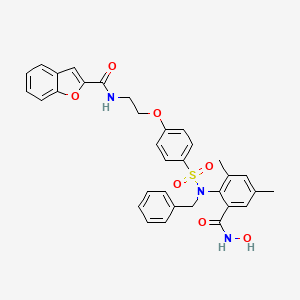
胸腺五肽
描述
Thymopentin is a synthetic pentapeptide composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine. It is derived from the thymic hormone thymopoietin and has been widely studied for its immunomodulatory properties. Thymopentin has shown potential in enhancing immune responses and has been used in clinical studies for various autoimmune diseases and immunodeficiencies .
科学研究应用
胸腺五肽因其免疫调节作用而被广泛研究。它已被用于治疗类风湿性关节炎、慢性淋巴细胞白血病和获得性免疫缺陷综合征 (AIDS) 等自身免疫性疾病。 胸腺五肽促进胸腺细胞分化并增强成熟 T 细胞的功能,使其成为免疫治疗中的一种有价值的工具 .
除了其医疗应用外,胸腺五肽还因其在癌症治疗中的潜力而被探索,它可以增强针对肿瘤细胞的免疫反应。 它也因其在提高老年患者和接受手术患者免疫功能方面的作用而受到关注 .
作用机制
胸腺五肽通过与 T 细胞相互作用并促进其分化和成熟来发挥其作用。它与 T 细胞表面上的特定受体结合,从而激活增强免疫反应的信号通路。 胸腺五肽还影响细胞因子的产生,细胞因子对于免疫调节至关重要 .
生化分析
Biochemical Properties
Thymopentin interacts with various enzymes, proteins, and other biomolecules. It promotes the differentiation of thymocytes and affects the function of mature T cells
Cellular Effects
Thymopentin has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thymopentin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, Thymopentin shows changes in its effects over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Thymopentin is involved in several metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are still being studied .
Subcellular Localization
The subcellular localization of Thymopentin and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
胸腺五肽通常使用固相多肽合成 (SPPS) 进行合成。这种方法包括将受保护的氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。 该过程包括脱保护和偶联步骤,然后从树脂中裂解,并使用离子交换色谱和反相高效液相色谱 (HPLC) 等技术进行纯化 .
化学反应分析
相似化合物的比较
胸腺五肽类似于胸腺肽 α-1 和胸腺肽等其他胸腺肽。胸腺五肽在其特定的氨基酸序列及其增强 T 细胞功能的能力方面是独一无二的。 例如,胸腺肽 α-1 具有更广泛的免疫调节作用,而胸腺五肽更侧重于 T 细胞分化和活化 .
类似的化合物包括:
- 胸腺肽 α-1
- 胸腺肽
- 胸腺素
属性
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFFKRAVBDQEG-YGQNSOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046609 | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69558-55-0 | |
| Record name | THYMOPENTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TP-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thymopentin interact with the immune system?
A1: While the precise mechanism of action remains under investigation, research suggests that thymopentin primarily modulates T-cell function. [] It appears to promote the differentiation and maturation of T lymphocytes, enhancing cellular immune responses. [] This is supported by studies showing thymopentin's ability to influence T-cell subpopulations, particularly increasing CD4+ T-cell counts and the CD4+/CD8+ ratio in various disease models and clinical settings. [, , , ]
Q2: What are the downstream effects of thymopentin's interaction with T cells?
A2: Thymopentin's modulation of T cells can lead to several downstream effects, including:
- Enhanced cytokine production: Studies indicate that thymopentin can increase the production of certain cytokines, like interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. [, ]
- Improved immune response to infections: Thymopentin has been explored for its potential to enhance immune responses against viral and bacterial infections, particularly in immunocompromised individuals. [, , , , ]
- Modulation of inflammatory responses: Some studies suggest that thymopentin may help regulate inflammatory responses by influencing the balance of pro-inflammatory and anti-inflammatory cytokines. [, ]
Q3: What is the molecular formula and weight of thymopentin?
A3: Thymopentin has a molecular formula of C28H49N9O7 and a molecular weight of 623.75 g/mol. [, ]
Q4: Is there any spectroscopic data available for thymopentin?
A4: Yes, spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 222 nm have been successfully used to quantify thymopentin. [, ] Additionally, Mass Spectrometry (MS) has been employed for its identification and characterization. []
Q5: How stable is thymopentin under different storage conditions?
A5: Research demonstrates that thymopentin exhibits optimal stability when stored frozen. [, ] Refrigeration is also suitable for short-term storage. While thymopentin remains relatively stable at room temperature for short periods, prolonged exposure to higher temperatures (e.g., 60°C) may lead to degradation. []
Q6: What are some formulation strategies used to enhance thymopentin's stability, solubility, or bioavailability?
A6: Several formulation approaches have been explored, including:
- Lyophilization: Freeze-drying thymopentin with suitable excipients like mannitol has been shown to improve its stability and shelf life. [, ]
- Encapsulation in liposomes: Research suggests that encapsulating thymopentin in multivesicular liposomes can enhance its sustained release properties and improve its pharmacokinetic profile. []
- Development of nasal sprays: Formulating thymopentin into nasal sprays aims to provide a non-invasive alternative to injections, potentially enhancing patient compliance and bioavailability. [, ]
Q7: What animal models have been used to study the effects of thymopentin?
A7: Various animal models have been employed to investigate thymopentin's therapeutic potential, including:
- Murine cytomegalovirus (MCMV) infected newborn mice: This model is used to study thymopentin's ability to modulate immune responses to viral infections in neonatal settings. []
- Experimental allergic encephalomyelitis (EAE) in rats: This model helps investigate thymopentin's potential in treating autoimmune diseases like multiple sclerosis. []
- Dilated cardiomyopathy (DCM) in rats: This model allows researchers to explore thymopentin's effects on cardiac remodeling and function in heart failure. [, ]
Q8: Are there any clinical trials investigating the efficacy of thymopentin in human diseases?
A8: Yes, numerous clinical trials have been conducted to evaluate thymopentin's therapeutic potential in a variety of conditions. These include:
- HIV infection: Several trials have explored thymopentin's ability to delay disease progression in HIV-infected individuals, particularly in asymptomatic patients. [, , , ]
- Cancer: Clinical trials have investigated thymopentin as an adjunct to chemotherapy in various cancers, aiming to improve immune function and reduce treatment-related side effects. [, , , , ]
- Atopic dermatitis: Open-label and controlled trials have assessed the efficacy of thymopentin in managing severe atopic dermatitis, with some studies suggesting potential benefits in reducing disease severity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)
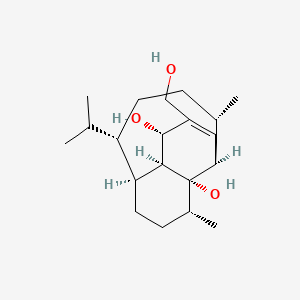
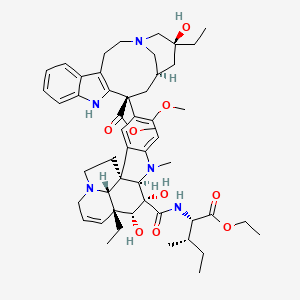
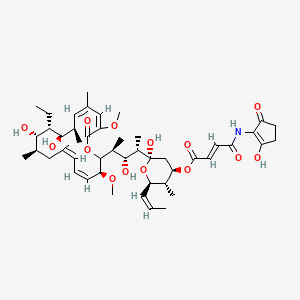

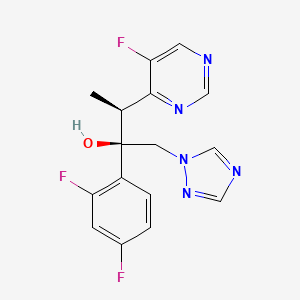
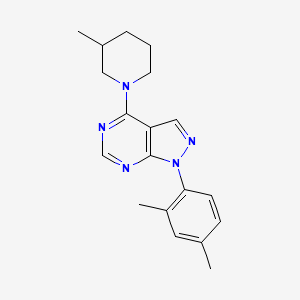
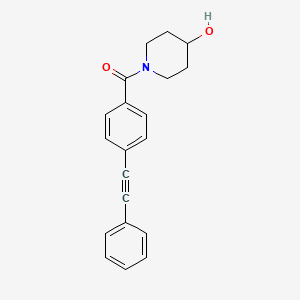
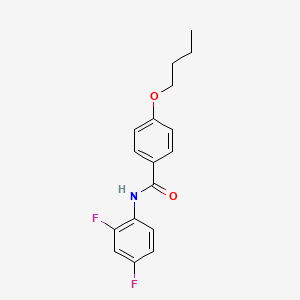
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
